molecular formula C15H13NO B2671131 1,4-dimethyl-9H-carbazole-9-carbaldehyde CAS No. 861207-74-1

1,4-dimethyl-9H-carbazole-9-carbaldehyde

Cat. No.: B2671131
CAS No.: 861207-74-1
M. Wt: 223.275
InChI Key: XPOGPBYOQYEQNP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is an organic compound with the molecular formula C15H13NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and an aldehyde group at position 9 on the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-9H-carbazole-9-carbaldehyde can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of 1,4-dimethyl-9H-carbazole with a suitable aldehyde under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dimethyl-9H-carbazole-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-9H-carbazole-9-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function or activity .

Comparison with Similar Compounds

1,4-Dimethyl-9H-carbazole-9-carbaldehyde can be compared with other carbazole derivatives, such as:

    1,8-Dimethyl-9H-carbazole: Similar structure but with methyl groups at different positions.

    9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group and an aldehyde group at different positions.

    Dimethyl-9H-carbazole-3,6-dicarboxylate: Contains carboxylate groups instead of an aldehyde

Properties

IUPAC Name

1,4-dimethylcarbazole-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOGPBYOQYEQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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